molecular formula C8H8N2O2 B115582 6-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-82-6

6-Methoxybenzo[d]isoxazol-3-amine

Cat. No. B115582
CAS RN: 157368-82-6
M. Wt: 164.16 g/mol
InChI Key: UYWCFQVFVCXHCP-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic chemical compound used in scientific research . It has a molecular formula of C8H8N2O2 .


Synthesis Analysis

The synthesis of isoxazoles, including 6-Methoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .


Molecular Structure Analysis

The InChI code for 6-Methoxybenzo[d]isoxazol-3-amine is 1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) .


Chemical Reactions Analysis

The reactions of isoxazol-3-amine, thiazol-2-amine, and benzo[d]thiazol-2-amine with 4-nitrobenzaldehyde and indole in the absence of a solvent under ball-milling conditions have been studied . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .


Physical And Chemical Properties Analysis

6-Methoxybenzo[d]isoxazol-3-amine has a molecular weight of 164.16 g/mol . It is a solid at room temperature .

Scientific Research Applications

Condensation Reactions

6-Methoxybenzo[d]isoxazol-3-amine can be used in condensation reactions with other compounds like indole and 4-nitrobenzaldehyde under mechanoactivation conditions . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .

Synthesis of Schiff Bases

Schiff bases are valuable objects for the search for drug candidates . They are also used as ligands for the preparation of complexes with metal cations , including those for medical use . Additionally, Schiff bases are widely used in fluorophores and chemosensors/probes for various analytes .

Synthesis of Derivatives

Modification of the C=N bond in azomethines is a convenient method for obtaining a variety of derivatives . For example, aza-Favorskii and quasi-aza-Favorskii reaction products, aminophosphonate derivatives , asymmetric arylation products , heteroatom-substituted adducts , cycloaddition products , and others .

BRD4 Inhibitors

6-Methoxybenzo[d]isoxazol-3-amine can be used in the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia . Most compounds exhibited potent BRD4 binding activities .

Anti-proliferative Activity

Some compounds designed using 6-Methoxybenzo[d]isoxazol-3-amine showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

Induction of Cell Apoptosis

These compounds can block cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis . This makes 6-Methoxybenzo[d]isoxazol-3-amine a potential candidate for further drug development .

Safety and Hazards

While specific safety and hazards information for 6-Methoxybenzo[d]isoxazol-3-amine was not found in the search results, it is generally recommended to avoid inhalation of vapour or mist of chemical compounds .

Future Directions

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Therefore, the development of new synthetic routes and the exploration of the potential application of synthesized bioactive compounds, including 6-Methoxybenzo[d]isoxazol-3-amine, are areas of ongoing research .

properties

IUPAC Name

6-methoxy-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWCFQVFVCXHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443330
Record name 3-amino-6-methoxy-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[d]isoxazol-3-amine

CAS RN

157368-82-6
Record name 3-amino-6-methoxy-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, 2-Fluoro-4-methoxy-benzonitrile can be substituted for 4-methoxy-2-nitrobenzonitrile. 3-Amino-6-methoxy-1,2-benzisoxazole is prepared following substantially the procedure of Example 25a starting from 4-methoxy-2-[[(1-methylethylidene)amino]oxy]-benzonitrile.
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